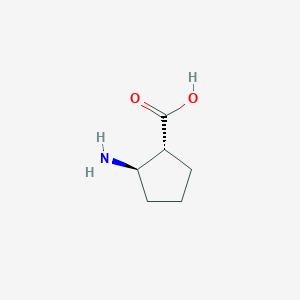

(1R,2R)-2-氨基环戊烷羧酸

描述

(1R,2R)-2-Aminocyclopentanecarboxylic acid is a structural analog of natural amino acids and has been the subject of various synthetic studies due to its potential biological activity and its presence in natural products such as antibiotics. It is also of interest in the synthesis of peptides and as a component in the study of molecular structure and conformation .

Synthesis Analysis

The synthesis of related cyclopentanecarboxylic acid derivatives has been explored in several studies. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares structural features with (1R,2R)-2-aminocyclopentanecarboxylic acid, has been reported as a potential analog of serine and threonine and is noted for its presence in an antitumor agent, cycloleucine . Additionally, enantioselective syntheses have been achieved for related compounds, such as the synthesis of a cyclopentanedicarboxylic amino acid from silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality . The synthesis of 2-aminocyclobutane-1-carboxylic acids has also been achieved through enantiodivergent synthetic sequences, which could provide insights into the synthesis of the cyclopentane analog .

Molecular Structure Analysis

The molecular structure and conformation of cyclopentanecarboxylic acid derivatives have been studied using various techniques. X-ray crystallography has been used to determine the structure of a derivative of 1-aminocyclopropanecarboxylic acid, revealing the Z-configuration of the cyclopropane ring and the presence of intermolecular hydrogen bonds . Similarly, the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid have been isolated and characterized using X-ray crystallography, showing that the molecules are zwitterionic in the solid state .

Chemical Reactions Analysis

The reactivity of cyclopentanecarboxylic acid derivatives has been explored in the context of their incorporation into peptides. For example, the synthesis of beta-peptides containing 4,4-disubstituted 2-aminocyclopentanecarboxylic acid residues has been reported, with the resulting peptides adopting a 12-helical conformation in aqueous solution . The synthesis and resolution of the isomers of 1-amino-1,3-cyclopentanedicarboxylic acid, a neuronal excitant, have also been studied, providing insights into the reactivity and potential biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanecarboxylic acid derivatives have been investigated through various spectroscopic methods. Infrared, Raman, and 13C NMR spectroscopy have been used to perform a comparative structural analysis of polymorphic forms of a cyclopentanecarboxylic acid derivative, confirming differences in conformation and intermolecular hydrogen bonding . These studies contribute to the understanding of the physical and chemical properties of cyclopentanecarboxylic acid derivatives, which is essential for their application in medicinal chemistry and materials science.

科学研究应用

生化研究和细胞呼吸

已研究了 1-氨基环戊烷羧酸 (ACPC) 对大鼠组织中细胞呼吸的影响。它对脱羧酶、转氨酶或氨基酸氧化酶没有反应性,并且不改变其他氨基酸的转氨和氧化。在研究中,ACPC 在细胞内保持完整,没有检测到代谢产物,表明与典型代谢途径没有相互作用 (Berlinguet 等,1962 年)。

合成和结构类似性

研究重点是合成 1-氨基-2-羟基环戊烷羧酸,突出了其作为天然氨基酸丝氨酸和苏氨酸的结构类似物的潜力,以及其与抗肿瘤剂环亮氨酸相关的结构特征 (Huddle & Skinner,1971 年)。

酶促策略和抗真菌活性

顺戊烯素化合物,(1R,2S)-2-氨基环戊烷羧酸的一种变体,因其天然存在和抗真菌活性而受到研究。已经开发了多种酶促方法来合成它,并且它的衍生物,例如 (1R,2S)-2-氨基-4-亚甲基环戊烷羧酸,表现出增强的抗真菌功效 (Forró & Fülöp,2016 年)。

癌症检测和核医学

羧基标记的 11C-1-氨基环戊烷羧酸 (11C-ACPC) 已被开发为一种潜在的肿瘤定位剂,用于使用核医学扫描技术检测人类癌症 (Hayes 等,1976 年)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .

属性

IUPAC Name |

(1R,2R)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40482-05-1, 136315-77-0 | |

| Record name | Transpentacin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040482051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Transpentacin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136315770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRANSPENTACIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36G8O949X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANSPENTACIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H6P0920VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)